(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole

描述

Molecular Architecture and Stereochemical Configuration

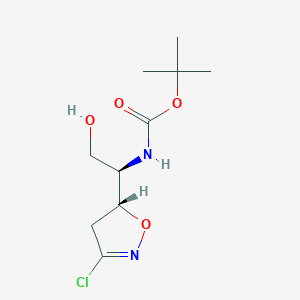

The molecular structure of (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole features a complex architecture centered around a five-membered dihydroisoxazole ring system. The compound possesses the molecular formula C10H17ClN2O4 with a molecular weight of 264.71 grams per mole. This heterocyclic framework contains a nitrogen-oxygen bond characteristic of isoxazoline derivatives, which imparts unique electronic and steric properties to the overall molecular structure.

The stereochemical configuration of this compound is defined by two chiral centers, both designated with R-configuration, hence the (R,R) nomenclature. The absolute stereochemistry plays a crucial role in determining the compound's three-dimensional arrangement and subsequent biological activity, as evidenced by related studies demonstrating that stereochemistry significantly affects molecular recognition and binding interactions. The presence of the chlorine substituent at the 3-position of the dihydroisoxazole ring creates additional electronic effects that influence the overall molecular geometry and reactivity patterns.

The tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality serves as a temporary masking agent, providing stability during synthetic manipulations while maintaining the potential for subsequent deprotection. This protecting strategy is commonly employed in multi-step synthesis protocols where selective protection and deprotection of functional groups is essential. The 2-hydroxyethyl side chain at the 5-position further enhances the molecular complexity, introducing hydrogen bonding capabilities and additional conformational flexibility to the overall structure.

属性

IUPAC Name |

tert-butyl N-[(1R)-1-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXRARYYNKAYNN-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)[C@H]1CC(=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Structure and Properties

The compound features a unique isoxazole ring, which is known for its ability to interact with various biological targets. The Boc (tert-butyloxycarbonyl) group provides stability and enhances solubility, making it suitable for biological assays.

Receptor Interaction

Research indicates that compounds with similar structures often exhibit activity at adrenergic receptors. For instance, derivatives of 8-hydroxyquinolin-2(1H)-one have shown potent agonistic effects on β2-adrenoceptors, which are crucial in respiratory therapies for conditions like asthma and COPD . While specific data on this compound is limited, its structural analogs suggest potential activity in this area.

Pharmacological Effects

The pharmacological profile of related compounds has been extensively studied. For example, β2-adrenoceptor agonists derived from similar moieties demonstrated effective airway smooth muscle relaxation with rapid onset and prolonged duration of action . These findings imply that this compound could exhibit comparable effects.

Case Study 1: D3 Dopamine Receptor Agonists

A study focused on D3 dopamine receptor agonists revealed that similar compounds could act selectively at specific receptors without significant cross-reactivity with D2 receptors. This selectivity is crucial for minimizing side effects in therapeutic applications . The agonist activity was characterized using β-arrestin recruitment assays, establishing a framework for evaluating the biological activity of this compound.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis of pyrimidine derivatives indicated that modifications to the substituents significantly influenced receptor affinity and activity. Compounds with specific functional groups exhibited enhanced potency and selectivity towards β-adrenoceptors . This insight can guide future modifications of this compound to optimize its biological activity.

Table 1: Summary of Biological Activities of Related Compounds

| Compound | Target Receptor | Agonist Activity | EC50 (nM) | Selectivity |

|---|---|---|---|---|

| Compound A | β2-Adrenoceptor | Yes | 36 | High |

| Compound B | D3 Dopamine Receptor | Yes | 710 | Moderate |

| Compound C | β1-Adrenoceptor | No | >1000 | Low |

科学研究应用

Medicinal Chemistry

Pharmacological Properties

The compound has been explored for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, making it suitable for drug formulation.

Potential Therapeutic Applications

- Antidepressant Activity : Research indicates that derivatives of isoxazole compounds exhibit antidepressant-like effects. The structural modifications of (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole could lead to the development of new antidepressant medications.

- Anticancer Properties : Initial studies have suggested that isoxazole derivatives may possess anticancer activities. The compound's ability to inhibit specific cancer cell lines is under investigation, with promising preliminary results.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the Boc-protected amino group to enhance solubility and stability.

- Chlorination to yield the final product.

Chemical Stability

The compound exhibits good chemical stability under physiological conditions, which is crucial for its application in drug development. Studies have shown that it maintains its integrity over extended periods, making it a reliable candidate for further research.

Case Studies and Research Findings

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of several isoxazole derivatives, including this compound. Behavioral assays in animal models demonstrated significant reductions in depressive-like behaviors, suggesting potential for clinical applications in treating depression.

Case Study 2: Anticancer Research

In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Data Tables

相似化合物的比较

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related dihydroisoxazoles:

Key Observations :

Electronic Effects :

- The 3-Cl group in the target compound increases electrophilicity at the isoxazoline ring compared to nitro (electron-withdrawing) or methoxy (electron-donating) groups .

- Boc and hydroxyl groups enhance hydrogen-bonding interactions, improving solubility in polar solvents relative to aryl-substituted analogs .

Stereochemical Complexity: The (R,R) configuration introduces chirality absent in non-chiral analogs like 5-(nitromethyl)-3-phenyl derivatives. This impacts crystallization, as seen in SHELX-refined structures of similar compounds .

Synthesis Methods :

- The target compound likely employs a [3+2] cycloaddition (similar to ) or Boc-protection post-cyclization, contrasting with chalcone-derived routes for aryl-substituted isoxazolines .

Spectroscopic and Analytical Comparisons

Notes:

准备方法

Formation of the 4,5-Dihydroisoxazole Core

The 4,5-dihydroisoxazole ring is typically constructed via cyclization of an oxime intermediate. A common approach involves:

Starting from tert-butyl (2-(hydroxyimino)ethyl)carbamate , a mixture of E/Z isomers is prepared by reacting the corresponding amino alcohol with hydroxylamine hydrochloride in the presence of sodium bicarbonate in ethanol at room temperature for 12 hours. The product is isolated by extraction with ethyl acetate and drying.

This oxime intermediate undergoes cyclization under mild conditions, often facilitated by reagents such as sodium hypochlorite (NaOCl) in dichloromethane at room temperature for 12 hours (Method B), or by using N-chlorosuccinimide (NCS) in DMF at room temperature for 3 hours followed by triethylamine treatment (Method A).

Chlorination at the 3-Position

Selective chlorination at the 3-position of the dihydroisoxazole ring is achieved by:

Treating the cyclized intermediate with N-chlorosuccinimide (NCS) in DMF at room temperature for 3 hours, followed by triethylamine at 0°C to room temperature for 36 hours (Method A).

Alternatively, sodium hypochlorite (NaOCl) in dichloromethane can be used at room temperature for 12 hours (Method B).

These methods ensure selective chlorination without over-oxidation or ring degradation.

Introduction of the Boc-Amino-2-Hydroxyethyl Side Chain

The side chain bearing the Boc-protected amino and hydroxyethyl groups is introduced via:

Starting from tert-butyl (2-(hydroxyimino)ethyl)carbamate , the Boc-protected amino group is already present.

The hydroxyethyl moiety is retained during the cyclization and chlorination steps.

Coupling reactions involving carbodiimide reagents such as EDCI·HCl with additives like HOBt and bases such as DIPEA in DMF at room temperature for 16 hours (Method E) facilitate amide bond formation when needed.

Alternative coupling reagents include BOP or HATU with DIPEA in DMF (Method F).

Work-up and Purification

After reaction completion, the mixture is diluted with water and extracted with ethyl acetate.

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification is typically performed by silica gel chromatography using ethyl acetate/petroleum ether mixtures of suitable polarity.

Final products are isolated as enantiomerically pure compounds, often confirmed by chiral chromatography or optical rotation measurements.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|---|

| Oxime formation | NH2OH·HCl, NaHCO3, EtOH | 12 h | Room temperature | Mixture of E/Z isomers |

| Cyclization & Chlorination A | NCS, DMF; then Et3N | 3 h + 36 h | RT then 0°C to RT | Selective 3-chlorination |

| Cyclization & Chlorination B | NaOCl, DCM | 12 h | RT | Alternative chlorination method |

| Coupling (amide formation) | EDCI·HCl, HOBt, DIPEA, DMF | 16 h | RT | For side chain attachment |

| Alternative coupling | BOP or HATU, DIPEA, DMF | 16 h | RT | Alternative coupling reagents |

| Work-up | Water dilution, EtOAc extraction, Na2SO4 drying | - | - | Standard organic extraction |

| Purification | Silica gel chromatography (EtOAc/petroleum ether) | - | - | Isolation of pure compound |

Research Findings and Notes

The stereochemistry of the amino-hydroxyethyl side chain is preserved throughout the synthetic sequence, crucial for biological activity.

The use of mild chlorination reagents (NCS or NaOCl) prevents over-chlorination or decomposition of the sensitive isoxazoline ring.

The Boc protecting group ensures stability of the amino functionality during the chlorination and cyclization steps, and can be removed under acidic conditions (e.g., 15% TFA in DCM) if needed for further functionalization.

The synthetic route is versatile and can be adapted to prepare various analogs by modifying substituents on the isoxazole ring or the side chain, as demonstrated in patent WO2014111871A1.

Purification by silica gel chromatography with ethyl acetate/petroleum ether mixtures provides good separation of the target compound from impurities and is scalable for preparative purposes.

常见问题

Q. What are the common synthetic routes for preparing (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole?

- Methodological Answer : The synthesis typically involves cycloaddition or hydroxylamine-mediated approaches. For example, dihydroisoxazole cores can be formed via [3+2] cycloaddition between nitrile oxides and alkenes. A reflux reaction with hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMSO) is often used to generate the isoxazoline ring, followed by halogenation at the 3-position . Post-cyclization modifications, such as Boc-protection of the amino group, require careful pH control to avoid premature deprotection. Purification via silica gel chromatography or recrystallization (e.g., ethanol-water mixtures) is critical for isolating the enantiomerically pure product .

Q. How is the purity and structural integrity of this compound characterized in academic research?

- Methodological Answer : Structural confirmation relies on a combination of 1H/13C NMR to verify stereochemistry and substituent positions (e.g., δ ~5.0–5.5 ppm for dihydroisoxazole protons and δ ~80–90 ppm for Boc tert-butyl carbons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching calculated values) . Melting point analysis (e.g., 141–143°C for similar derivatives) and TLC (Rf values in hexane:ethyl acetate systems) are standard for assessing purity .

Advanced Research Questions

Q. What enantioselective strategies are effective for synthesizing the (R,R)-configured dihydroisoxazole?

- Methodological Answer : Enantioselectivity can be achieved via biocatalytic methods or chiral auxiliaries. For instance, asymmetric ring-opening of dihydroisoxazoles using enzymes like methylene-hydratase (e.g., Oxd B) in buffered systems (pH 6.0, 30°C) yields >99% ee products . Alternatively, chiral pool synthesis starting from Boc-protected amino alcohols ensures retention of configuration during cyclization. Kinetic resolution or chiral chromatography (e.g., HPLC with amylose columns) may resolve racemic mixtures .

Q. How can conflicting stereochemical outcomes from different synthetic methods be resolved?

- Methodological Answer : Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). X-ray crystallography (Table 5 in ) provides definitive stereochemical assignment. Comparative analysis of NMR coupling constants (e.g., vicinal protons in dihydroisoxazole rings) and optical rotation data can reconcile ambiguities. Computational modeling (DFT) may predict favored transition states to guide mechanistic adjustments .

Q. What methodologies assess the hydrolytic stability of the Boc-protected amine under varying conditions?

- Methodological Answer : Stability studies involve exposing the compound to acidic (e.g., TFA/DCM), basic (e.g., NaOH/MeOH), or aqueous buffers (pH 4–9) at 25–50°C. Progress is monitored via HPLC to track Boc deprotection (retention time shifts) or FTIR for loss of carbonyl peaks (~1680–1720 cm⁻¹). Kinetic studies (half-life calculations) under controlled humidity/temperature inform optimal storage conditions (e.g., anhydrous, −20°C) .

Data Contradiction Analysis

Q. Why do yields vary significantly across reported syntheses of similar dihydroisoxazoles?

- Methodological Answer : Yield discrepancies often stem from differences in substrate preorganization (e.g., ICDA activation in ) or solvent polarity. For example, DMSO enhances cyclization efficiency (65% yield ), while aqueous systems may favor hydrolysis byproducts. Competing side reactions (e.g., over-oxidation or epimerization) require optimization of reaction time, temperature, and catalyst loading. Systematic DOE (Design of Experiments) approaches identify critical variables .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation . Avoid exposure to strong acids (risk of Boc deprotection releasing gaseous byproducts). First aid for contact includes rinsing with water (15+ minutes for eyes) and medical consultation if irritation persists. Store in airtight containers under inert gas (N₂/Ar) to prevent moisture ingress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。